molecular formula C19H21N3O6S B6585306 methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate CAS No. 1251667-01-2

methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate

Cat. No.: B6585306
CAS No.: 1251667-01-2
M. Wt: 419.5 g/mol
InChI Key: LEWKYRRSCYOEJU-UHFFFAOYSA-N
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Description

Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound It is structurally composed of a benzoate moiety attached to a pyrrolidine-sulfonyl-dihydropyridine core, linked via an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves several steps:

  • Synthesis of the Dihydropyridine Core: : Starting with a precursor pyridine compound, the dihydropyridine structure is formed through a hydrogenation reaction, using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at high pressure and room temperature.

  • Formation of the Pyrrolidine Sulfonyl Group: : The pyrrolidine ring is introduced through a nucleophilic substitution reaction, using pyrrolidine as a nucleophile and a suitable leaving group on the dihydropyridine intermediate. This is followed by the sulfonylation process, where sulfonyl chloride (R-SO₂Cl) is added under basic conditions to yield the sulfonylated intermediate.

  • Attachment of the Benzoate Moiety: : The benzoate group is introduced via an esterification reaction between the sulfonylated intermediate and methyl 2-aminobenzoate, using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Final Amide Bond Formation: : The acetamido linkage is formed through an amidation reaction, where the ester intermediate reacts with acetic anhydride (Ac₂O) under mild heating to form the final compound.

Industrial Production Methods

Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and reduce reaction times. The use of automated systems and in-line monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate undergoes oxidation reactions, where reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can introduce oxygen functionalities on the dihydropyridine ring.

  • Reduction: : Reduction reactions involve hydrogenation using catalysts such as Pd/C to further reduce the dihydropyridine ring to a piperidine structure.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ in acidic medium.

  • Reduction: : H₂ gas with Pd/C catalyst.

  • Substitution: : Pyrrolidine or thiol derivatives under basic conditions.

Major Products

  • Oxidation Products: : Hydroxylated derivatives of the dihydropyridine ring.

  • Reduction Products: : Fully hydrogenated piperidine structures.

  • Substitution Products: : Pyrrolidine or thiol-substituted derivatives.

Scientific Research Applications

Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate has several applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

  • Medicine: : Investigated for potential pharmacological effects, such as enzyme inhibition or receptor modulation.

  • Industry: : Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves several pathways:

  • Molecular Targets: : It may interact with enzymes, inhibiting their activity through binding to active sites.

  • Pathways: : It can modulate signaling pathways by binding to receptors on the cell surface or within the cell, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{2-[2-oxo-3-(morpholine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate: : Contains a morpholine group instead of pyrrolidine.

  • Methyl 2-{2-[2-oxo-3-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate: : Contains a piperidine group instead of pyrrolidine.

Uniqueness

The presence of the pyrrolidine-sulfonyl group imparts unique chemical and biological properties, distinguishing it from its analogs. This uniqueness can be attributed to its specific interaction with biological targets and its distinctive reactivity profile in chemical reactions.

This detailed article aims to cover the various aspects of methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate

Biological Activity

Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate, also known by its CAS number 1251627-85-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S with a molecular weight of 375.4 g/mol. The compound features a complex structure that includes a pyrrolidine ring, which is often associated with various biological activities.

Biological Activities

Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrolidine moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is believed to enhance the antibacterial efficacy by inhibiting bacterial enzymes.

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies indicate that related compounds exhibit strong inhibitory activity against AChE, suggesting potential applications in neuropharmacology .

Anti-inflammatory and Anticancer Properties
Research has also pointed towards anti-inflammatory and anticancer activities associated with compounds featuring similar structural motifs. For example, piperidine derivatives have been linked to anti-inflammatory effects and cytotoxicity against cancer cell lines . The sulfonamide functionality enhances these effects by modulating various signaling pathways involved in inflammation and tumor progression.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were tested against several bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting the therapeutic potential of this compound in treating infections caused by resistant bacteria .
  • Enzyme Inhibition Assays : In vitro assays showed that compounds with similar structures effectively inhibited AChE activity at low micromolar concentrations. This suggests that this compound could be a candidate for further development as a neuroprotective agent .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyrrolidine ring via cyclization.
  • Introduction of the sulfonamide group through sulfonation reactions.
  • Acetylation to yield the final product.

Properties

IUPAC Name

methyl 2-[[2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-28-19(25)14-7-2-3-8-15(14)20-17(23)13-21-10-6-9-16(18(21)24)29(26,27)22-11-4-5-12-22/h2-3,6-10H,4-5,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKYRRSCYOEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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